Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate
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Overview
Description
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate typically involves the reaction of 4-fluoroaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-fluoroaniline with sulfonyl chloride: This step involves the formation of the sulfonamide intermediate.
Esterification with methyl chloroacetate: The intermediate is then reacted with methyl chloroacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The fluorophenyl ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
- Methyl 2-[(4-bromophenyl)sulfonylamino]acetate
- Methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Uniqueness
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOMTDETIOPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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